molecular formula C10H13NO2 B13790353 1-Amino-6-methoxy-indan-2-OL CAS No. 831191-90-3

1-Amino-6-methoxy-indan-2-OL

Katalognummer: B13790353
CAS-Nummer: 831191-90-3
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: QNHXWMIKFFEMIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-6-methoxy-indan-2-OL is an organic compound belonging to the indan family. Indans are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. The presence of an amino group at the first position and a methoxy group at the sixth position, along with a hydroxyl group at the second position, makes this compound unique. It is of interest in various fields due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-6-methoxy-indan-2-OL can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 6-methoxy-2-indanone, the compound can be synthesized through a series of steps including reduction, amination, and hydroxylation .

Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-6-methoxy-indan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under specific conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-amino-6-methoxy-indan-2-one, while reduction may produce 1-amino-6-methoxy-indan-2-amine.

Wissenschaftliche Forschungsanwendungen

1-Amino-6-methoxy-indan-2-OL has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Amino-6-methoxy-indan-2-OL exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the methoxy and hydroxyl groups can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Amino-6-methoxy-indan-2-OL is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

831191-90-3

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

1-amino-6-methoxy-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C10H13NO2/c1-13-7-3-2-6-4-9(12)10(11)8(6)5-7/h2-3,5,9-10,12H,4,11H2,1H3

InChI-Schlüssel

QNHXWMIKFFEMIJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(CC(C2N)O)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.